N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an ethylphenyl group, and an ethylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Attachment of Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.
Formation of Ethylsulfonylbenzamide Moiety: The ethylsulfonylbenzamide moiety can be synthesized by reacting ethylsulfonyl chloride with 4-aminobenzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can be compared with other thiazole derivatives and sulfonylbenzamide compounds. Similar compounds include:
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole, which share the thiazole ring structure.
Sulfonylbenzamide Compounds: Compounds like sulfonylureas and sulfonamides, which contain the sulfonylbenzamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
The compound features a thiazole moiety linked to an ethylsulfonylbenzamide structure. Its synthesis typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving α-haloketones and thioureas.
- Attachment of Ethylphenyl Group : This is often done via Friedel-Crafts alkylation using ethylbenzene.
- Formation of Ethylsulfonylbenzamide Moiety : This step involves the reaction of ethylsulfonyl chloride with 4-aminobenzamide under basic conditions.
Biological Activity
The biological activity of this compound has been investigated across various domains:
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin .
Anticancer Properties
Thiazole-containing compounds have been evaluated for their anticancer potential. Studies suggest that the presence of specific substituents on the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : It can interact with cell surface receptors, altering their activity and downstream signaling pathways.
- Gene Expression Regulation : The compound may influence the expression of genes associated with its biological effects, contributing to its antimicrobial and anticancer activities.
Study on Anticancer Efficacy
In a notable study, a series of thiazole derivatives were tested for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the thiazole moiety significantly increased cytotoxicity. For instance, the presence of electron-donating groups on the phenyl ring was correlated with enhanced activity against breast cancer cells (IC50 < 5 µM) .
Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiazole derivatives revealed that some compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
Summary of Biological Activities
Activity Type | Description | IC50 Values (if applicable) |
---|---|---|
Antimicrobial | Effective against various bacteria | Comparable to norfloxacin |
Anticancer | Cytotoxicity in cancer cell lines | IC50 < 5 µM in some cases |
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-14-5-7-15(8-6-14)18-13-26-20(21-18)22-19(23)16-9-11-17(12-10-16)27(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYOVGZDRLMZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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